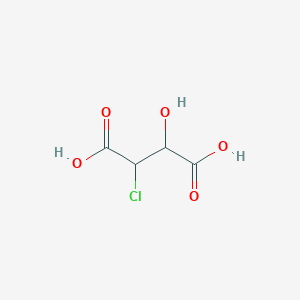
2-Chloro-3-hydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-hydroxybutanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClO5 and its molecular weight is 168.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
2-Chloro-3-hydroxybutanedioic acid has been investigated for its potential use in pharmaceuticals, particularly in the synthesis of biologically active compounds.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound can serve as precursors for the synthesis of antimicrobial agents. For instance, modifications to the compound have led to the development of new antibiotics effective against resistant bacterial strains .
Agrochemical Applications
The compound is also explored in agrochemistry for its potential as a herbicide or pesticide.
Case Study: Herbicide Development
Studies indicate that this compound exhibits herbicidal properties, making it a candidate for developing new herbicides that target specific weeds without harming crops . Its mechanism involves disrupting metabolic pathways in target plants.
Biochemical Research
In biochemical research, this compound plays a role as a reagent in various synthetic pathways.
Application: Enzyme Inhibition Studies
Researchers have utilized this compound to investigate enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes, aiding in the understanding of metabolic regulation .
Material Science
The compound has applications in material science, particularly in the synthesis of polymers.
Case Study: Polymer Synthesis
This compound has been used as a monomer in the production of biodegradable polymers. These polymers demonstrate favorable mechanical properties and environmental degradation profiles, making them suitable for packaging applications .
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Pharmaceuticals | Synthesis of antimicrobial agents | Development of new antibiotics |
| Agrochemicals | Herbicide development | Targeted weed control |
| Biochemical Research | Enzyme inhibition studies | Understanding metabolic pathways |
| Material Science | Polymer synthesis | Biodegradable polymer production |
特性
IUPAC Name |
2-chloro-3-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFCSSBCCDMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995344 |
Source


|
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-74-9 |
Source


|
| Record name | NSC400377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













